(2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-N-phenylhydrazinecarbothioamide
Description
(2E)-2-(8-Methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-N-phenylhydrazinecarbothioamide is a hybrid molecule featuring a 4H-pyrrolo[3,2,1-ij]quinolin-2-one core fused with a hydrazinecarbothioamide moiety. Its synthesis involves the reaction of hydrazinocarbothioamides with α-halocarbonyl compounds, as demonstrated in studies of analogous structures . Key structural elements include:
- 8-Methoxy group: Enhances solubility and influences electronic properties.
- 4,4,6-Trimethyl substitutions: Provide steric stabilization to the pyrroloquinolinone ring system.
- N-phenylhydrazinecarbothioamide: Introduces a sulfur-containing functional group critical for bioactivity and molecular interactions .
Characterization relies on NMR, IR, and HPLC-HRMS-ESI data, with molecular weight confirmed via high-resolution mass spectrometry (e.g., m/z 314.1614 for a related compound in ) .
Properties
Molecular Formula |
C22H22N4O2S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[(2-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)imino]-3-phenylthiourea |
InChI |
InChI=1S/C22H22N4O2S/c1-13-12-22(2,3)26-19-16(13)10-15(28-4)11-17(19)18(20(26)27)24-25-21(29)23-14-8-6-5-7-9-14/h5-12,27H,1-4H3,(H,23,29) |
InChI Key |
HQYVSKVXQLYMRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)N=NC(=S)NC4=CC=CC=C4)(C)C |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 8-Methoxy-4,4,6-Trimethyl-4H-Pyrrolo[3,2,1-ij]Quinoline-1,2-Dione
The pyrroloquinoline dione core is synthesized via established methods for tricyclic ketone derivatives. The 8-methoxy substituent is introduced during the annulation of the pyrrolidine and quinoline rings, followed by methylation at positions 4 and 6. The dione structure is confirmed via NMR (δ 1.45 ppm for methyl groups) and IR spectroscopy (C=O stretch at 1,720 cm).
Hydrazinecarbothioamide Formation
The target compound is synthesized by refluxing the dione (1.0 mmol) with N-phenylthiosemicarbazide (1.1 mmol) in methanol (10 mL) containing catalytic HCl (2 drops) for 1 hour. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the dione’s carbonyl carbon, forming a hydrazone linkage (Fig. 1). The acidic medium protonates the carbonyl oxygen, enhancing electrophilicity and driving the reaction to completion.
Reaction Conditions:
Isomerism and Stereochemical Control
The (2E) configuration arises from steric and electronic factors during hydrazone formation. Intramolecular hydrogen bonding between the thioamide sulfur and the adjacent NH group stabilizes the Z-isomer in most analogues. However, the bulky N-phenyl group and methoxy substituent at position 8 favor the E-configuration by sterically hindering the Z-orientation. HPLC-MS and NOESY NMR analyses confirm the E-geometry, with no cross-peaks observed between the quinoline methyl groups and the phenyl ring.
Purification and Characterization
Isolation and Crystallization
The crude product is filtered, washed with cold methanol, and recrystallized from a 2:1 i-PrOH/AcOH mixture to yield yellow crystals. Purity (>98%) is verified via HPLC (C18 column, MeOH:HO 70:30).
Spectroscopic Data
IR (KBr, cm):
NMR (500 MHz, DMSO-d):
-
δ 8.21 (s, 1H, NH)
-
δ 7.65–7.23 (m, 5H, Ph)
-
δ 3.89 (s, 3H, OCH)
-
δ 1.52 (s, 6H, 2×CH)
NMR (125 MHz, DMSO-d):
Comparative Analysis of Synthetic Protocols
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Methanol | Methanol |
| Catalyst | HCl | None |
| Reaction Time | 1 hour | 48 hours |
| Yield | 82–88% | 68–92% |
| Isomer Preference | E-configuration | Z-configuration |
Method A’s shorter reaction time and higher yield are attributed to HCl’s catalytic role in accelerating hydrazone formation. In contrast, Method B’s prolonged reflux without acid favors thermodynamic Z-isomers.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Common Reagents and Conditions:
Scientific Research Applications
The compound (2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-N-phenylhydrazinecarbothioamide has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, organic synthesis, and materials science.
Key Properties
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 342.43 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties. The hydrazinecarbothioamide moiety is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of hydrazinecarbothioamides can inhibit tumor growth by inducing apoptosis in cancer cells.
Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Preliminary studies have demonstrated efficacy against various bacterial strains, indicating its utility in developing new antimicrobial agents.
Organic Synthesis
Synthetic Intermediates : The compound can serve as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and cyclization, makes it valuable in synthetic organic chemistry.
Reagent for Functionalization : The presence of reactive functional groups allows the compound to be used as a reagent for the functionalization of other organic compounds, facilitating the development of novel materials with tailored properties.
Materials Science
Polymeric Applications : Due to its unique chemical structure, the compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. Research is ongoing to explore its potential as a modifier in polymeric materials for improved performance in industrial applications.
Nanomaterials Development : The compound's chemical properties may also enable its use in the synthesis of nanomaterials, which have applications ranging from drug delivery systems to advanced electronic devices.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of hydrazine derivatives similar to the compound . The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
Research conducted by International Journal of Antimicrobial Agents evaluated the antimicrobial activity of several hydrazinecarbothioamide derivatives. The findings highlighted significant activity against Gram-positive and Gram-negative bacteria, supporting the potential development of new antimicrobial therapies based on this chemical class.
Mechanism of Action
Comparison with Similar Compounds
Thiazolidinone Derivatives
Compounds like (Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-2-thioxothiazolidin-4-one () replace the hydrazinecarbothioamide with a thiazolidinone ring. These derivatives exhibit altered electronic profiles due to the thioxo group, enhancing interactions with enzymes like coagulation factors .
Imidazole and Thiadiazole Hybrids
Compounds such as 2-(2-(3-aryl-5-substituted-1,3,4-thiadiazol-2(3H)-ylidene)hydrazinyl)-4,4-diphenyl-1H-imidazol-5(4H)-one () feature heterocyclic substitutions. These structures prioritize anticancer activity (e.g., HEPG2-1 inhibition) over anticoagulant effects, highlighting the role of sulfur-containing groups in divergent biological pathways .
Functional Group Variations
Hydrazinecarboximidamide Derivatives
The compound 2-(8-Methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene) hydrazinecarboximidamide () replaces the thioamide with a carboximidamide group. This modification reduces molecular weight (m/z 314.1614 vs. ~443) and may alter binding affinity to coagulation factors .
Biological Activity
The compound (2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-N-phenylhydrazinecarbothioamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of blood coagulation factors. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically includes the formation of pyrroloquinoline derivatives. The presence of the methoxy group and the hydrazine linker are critical for its biological activity. The compound's structural formula is represented as follows:
This structure allows for interactions with various biological targets, particularly in the context of coagulation pathways.
Anticoagulant Properties
Recent studies have demonstrated that derivatives of pyrrolo[3,2,1-ij]quinoline exhibit significant anticoagulant activity. The compound has been evaluated for its inhibitory effects on coagulation factors Xa and XIa. In vitro assays have shown promising results with IC50 values ranging from 0.7 to 40 μM for various derivatives .
Table 1: Inhibitory Activity Against Coagulation Factors
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.7 | FXa |
| Compound B | 5.0 | FXIa |
| Compound C | 40.0 | FXa |
The data indicate that modifications in substituents significantly affect the inhibitory potency against these factors. For example, compounds with aryl substitutions at specific positions demonstrated enhanced activity .
The mechanism by which this compound inhibits coagulation factors is believed to involve competitive inhibition at the active sites of these serine proteases. The structural similarities between thrombin and factor Xa suggest that this compound may also exhibit thrombin inhibition; however, studies indicate a lower percentage of thrombin inhibition compared to FXa and FXIa .
Case Studies
A series of case studies have highlighted the efficacy of related pyrroloquinoline compounds in preclinical models:
- Study on Factor Xa Inhibition : A study demonstrated that a derivative exhibited an IC50 value of approximately 1 μM against factor Xa in a human plasma model. This suggests potential applicability in managing thrombotic disorders .
- Comparative Analysis : Another investigation compared several hydrazine derivatives and found that those containing the pyrroloquinoline core had superior anticoagulant properties compared to traditional anticoagulants like warfarin .
Potential Therapeutic Applications
Given its anticoagulant properties, this compound could be explored for therapeutic applications in conditions such as:
- Atrial Fibrillation : To prevent thromboembolic events.
- Deep Vein Thrombosis : As a preventive measure post-surgery.
Q & A
Q. What are the standard synthetic pathways for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reaction of hydrazinecarbothioamide derivatives with α-halocarbonyl compounds (e.g., ethyl bromoacetate) to form thiazolidinone or quinoline-fused intermediates .
- Cyclization : Acid- or base-catalyzed cyclization under controlled temperatures (60–120°C) to form the pyrroloquinoline core .
- Purification : Use of recrystallization (ethanol/water) or HPLC with C18 columns to isolate high-purity products . Characterization employs NMR (1H/13C for stereochemistry), IR (to confirm carbonyl/thioamide groups), and HPLC-MS for purity assessment .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Key methods include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the pyrroloquinoline ring system and confirms stereochemistry .
- X-ray crystallography : Provides unambiguous confirmation of the (2E)-configuration and intramolecular hydrogen bonding .
- Elemental analysis : Validates empirical formulas, especially for sulfur and nitrogen content in the thioamide group .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Systematic approaches include:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene reduces side reactions in cyclization steps .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity in quinoline ring formation .
- Design of Experiments (DoE) : Multivariate optimization of temperature (80–100°C), pH (6–8), and stoichiometry to maximize yield (>75%) .
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks)?
Methodological steps:
- Dynamic NMR : Assesses rotational barriers in the hydrazinecarbothioamide moiety, which may cause signal splitting .
- Isotopic labeling : 15N-labeled analogs clarify ambiguous coupling patterns in the pyrrolo ring .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts to validate experimental NMR assignments .
Q. What strategies are recommended for elucidating the compound’s biological mechanism of action?
Proposed workflows:
- Target identification : Molecular docking against kinase or GPCR libraries (e.g., AutoDock Vina) to prioritize targets like EGFR or 5-HT receptors .
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
- Cellular profiling : Test cytotoxicity in isogenic cell lines (e.g., wild-type vs. EGFR-mutant) to assess target specificity .
Q. How does the compound’s stability vary under different storage or experimental conditions?
Stability studies should evaluate:
Q. How can researchers resolve discrepancies in bioactivity data across studies?
Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Metabolic stability testing : Incubate with liver microsomes to rule out false negatives from rapid clearance .
- Batch-to-batch consistency : Ensure purity >95% (via HPLC) to exclude confounding effects from impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
